molecular formula C16H22N2O2S B2937275 N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide CAS No. 1252445-89-8

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide

Cat. No. B2937275
CAS RN: 1252445-89-8
M. Wt: 306.42
InChI Key: GHIWHVUCBBNAAU-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide, commonly known as CM156, is a novel small molecule drug that has gained significant attention in the field of cancer research. This compound has demonstrated potent anti-cancer activity in preclinical studies, making it a promising candidate for further development as a cancer therapy.

Mechanism Of Action

The mechanism of action of CM156 is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are critical for cancer cell survival and proliferation. Specifically, CM156 has been shown to inhibit the activity of several proteins involved in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, CM156 has been found to have other biochemical and physiological effects. For example, CM156 has been shown to inhibit angiogenesis, the process by which new blood vessels form to supply nutrients to tumors. Additionally, CM156 has been found to modulate the immune system, potentially enhancing the body's ability to fight cancer.

Advantages And Limitations For Lab Experiments

One advantage of CM156 for lab experiments is its potency and specificity for cancer cells. This allows for more accurate and reliable testing of the compound's anti-cancer activity. However, one limitation is that CM156 has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several potential future directions for the development of CM156 as a cancer therapy. One direction is to further optimize the compound's structure and pharmacokinetic properties to improve its efficacy and reduce toxicity. Another direction is to investigate the potential of CM156 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, clinical trials will be necessary to determine the safety and efficacy of CM156 in humans, and to identify the optimal patient population for this therapy.

Synthesis Methods

The synthesis of CM156 involves a multi-step process, starting with the reaction of 4-methoxythiophenol with 1-bromo-2-methylpropane to form 2-(4-methoxyphenylthio)propane. This intermediate is then reacted with tert-butyl cyanoacetate in the presence of potassium carbonate to form N-(tert-butyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide. Finally, the tert-butyl group is removed using trifluoroacetic acid to yield CM156.

Scientific Research Applications

CM156 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In these studies, CM156 has been shown to inhibit cancer cell growth and induce cancer cell death, both in vitro and in vivo. Additionally, CM156 has been found to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their effectiveness.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-11(2)16(4,10-17)18-15(19)12(3)21-14-8-6-13(20-5)7-9-14/h6-9,11-12H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIWHVUCBBNAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)SC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide

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